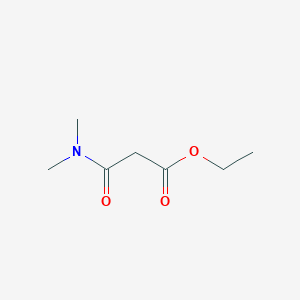

Ethyl 3-(dimethylamino)-3-oxopropanoate

Vue d'ensemble

Description

Ethyl 3-(dimethylamino)-3-oxopropanoate is a chemical compound that is related to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, EDAC or EDCI), a water-soluble carbodiimide . EDC is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Synthesis Analysis

The synthesis of related compounds involves radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

While specific molecular structure analysis for Ethyl 3-(dimethylamino)-3-oxopropanoate was not found, related compounds such as 1-ethyl-3-methylimidazolium have been studied . Density functional theory (DFT) calculations with Grimme’s B97D functional including dispersion are employed to provide both structural and electronic insight into the multifold interactions occurring in these compounds .Chemical Reactions Analysis

EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group . First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct. The desired amide is obtained .Physical And Chemical Properties Analysis

While specific physical and chemical properties for Ethyl 3-(dimethylamino)-3-oxopropanoate were not found, related compounds such as 1-ethyl-3-methylimidazolium ionic liquids of mixed anions have been studied . Molar volume shows almost linear behavior, whereas molar conductivity is decreased by mixing for the systems involving (FH)2.3F− due to the enhancement of ion association in spite of the decrease in viscosity .Applications De Recherche Scientifique

Pharmacological Research Tool and Potential Drug Lead

Ethyl 3-(dimethylamino)-3-oxopropanoate has been explored in pharmacological research. Specifically, a derivative of this compound, identified as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), was discovered as a nonpeptidic agonist of the urotensin-II receptor. This compound, with an EC50 of 300 nM at the human UII receptor, showed high selectivity and potential as a pharmacological research tool and a prospective drug lead (Croston et al., 2002).

Synthesis of Imidazolecarboxylates

Ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate, a related compound, has been utilized for the synthesis of 1-alkyl-4-imidazolecarboxylates. This process involves a reaction with a primary amine, yielding good yields (52-89%) and is applicable to a variety of amine substrates, including those with reactive functionalities (Helal & Lucas, 2002).

Eco-Friendly Synthesis of β-Hydrazino Acrylates

Ethyl 3-dimethylamino acrylates have been used in an eco-friendly approach for the synthesis of new β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones. This process employs solvent-free conditions and microwave irradiations, demonstrating efficiency and environmental consideration in chemical synthesis (Meddad et al., 2001).

Hydrolytic Stability Studies

Studies on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) compared the stability of its monomer and related compounds, including 3-(dimethylamino)propyl methacrylate. This research contributes to understanding the chemical stability of polymers and their monomeric units under various conditions (Wetering et al., 1998).

Catalysis in Polymerization Processes

[2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes, which include derivatives of ethyl 3-(dimethylamino)-3-oxopropanoate, have been synthesized and studied for their role in polymerization catalysis. These complexes demonstrate the influence of the dimethylamino group in Ziegler–Natta polymerization catalysis (Flores et al., 1996).

Safety And Hazards

Ethyl 3-(dimethylamino)-3-oxopropanoate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

While specific future directions for Ethyl 3-(dimethylamino)-3-oxopropanoate were not found, related compounds such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) have been studied . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers, suggesting potential areas of future research .

Propriétés

IUPAC Name |

ethyl 3-(dimethylamino)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-7(10)5-6(9)8(2)3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFQHGCIBBNYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293117 | |

| Record name | ethyl 3-(dimethylamino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(dimethylamino)-3-oxopropanoate | |

CAS RN |

924-61-8 | |

| Record name | NSC87250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(dimethylamino)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Pyridin-3-YL)-3-azabicyclo[3.1.0]hexane](/img/structure/B3058801.png)